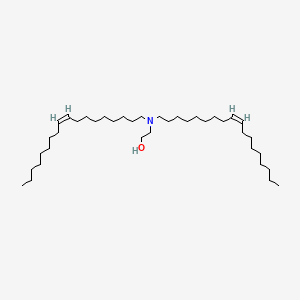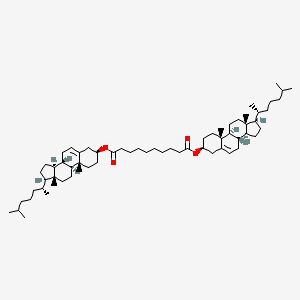
(Carbonato(2-))dioxotrizinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Carbonato(2-))dioxotrizinc typically involves the reaction of zinc salts with carbonate sources under controlled conditions. One common method involves the reaction of zinc nitrate with sodium carbonate in an aqueous solution, followed by filtration and drying to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Carbonato(2-))dioxotrizinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and carbon dioxide.
Reduction: Reduction reactions can convert this compound to elemental zinc and other by-products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield zinc oxide, while reduction reactions produce elemental zinc .
Applications De Recherche Scientifique
(Carbonato(2-))dioxotrizinc has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various zinc-containing compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of zinc supplementation and treatment of zinc deficiency.
Mécanisme D'action
The mechanism of action of (Carbonato(2-))dioxotrizinc involves its interaction with molecular targets and pathways in biological systems. Zinc ions released from the compound can bind to various enzymes and proteins, modulating their activity and function. This interaction plays a crucial role in processes such as enzyme catalysis, gene expression, and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Carbonate: Similar to (Carbonato(2-))dioxotrizinc, zinc carbonate is used in various applications, including as a precursor for zinc oxide production.
Zinc Oxide: A widely used compound with applications in medicine, cosmetics, and materials science.
Zinc Acetate: Another zinc-containing compound with applications in dietary supplements and chemical synthesis.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other zinc compounds.
Propriétés
Numéro CAS |
37368-62-0 |
|---|---|
Formule moléculaire |
CH6O5Zn3 |
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
carbonic acid;zinc;dihydrate |
InChI |
InChI=1S/CH2O3.2H2O.3Zn/c2-1(3)4;;;;;/h(H2,2,3,4);2*1H2;;; |
Clé InChI |
JVHWCXBJQABNGJ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(O)O.O.O.[Zn].[Zn].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















